(+)-Guaia-6,9-diene

CAS No.:

Cat. No.: VC1889248

Molecular Formula: C15H24

Molecular Weight: 204.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H24 |

|---|---|

| Molecular Weight | 204.35 g/mol |

| IUPAC Name | (1S,3aR,8aR)-1,4-dimethyl-7-propan-2-yl-1,2,3,3a,6,8a-hexahydroazulene |

| Standard InChI | InChI=1S/C15H24/c1-10(2)13-7-5-11(3)14-8-6-12(4)15(14)9-13/h5,9-10,12,14-15H,6-8H2,1-4H3/t12-,14-,15-/m0/s1 |

| Standard InChI Key | RCMUGHFHXFHKNW-QEJZJMRPSA-N |

| Isomeric SMILES | C[C@H]1CC[C@@H]2[C@H]1C=C(CC=C2C)C(C)C |

| SMILES | CC1CCC2C1C=C(CC=C2C)C(C)C |

| Canonical SMILES | CC1CCC2C1C=C(CC=C2C)C(C)C |

Introduction

Chemical Structure and Properties

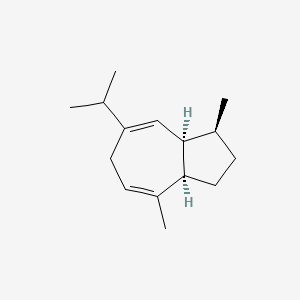

(+)-Guaia-6,9-diene is characterized by the molecular formula C15H24 and has a molecular weight of approximately 204.35 g/mol. As a sesquiterpene, it belongs to a class of terpenes consisting of three isoprene units. The structure features a fused ring system typical of guaiane-type sesquiterpenes.

Structural Configuration

The IUPAC name for (+)-Guaia-6,9-diene is (1S,3aR,8aR)-1,4-dimethyl-7-propan-2-yl-1,2,3,3a,6,8a-hexahydroazulene. This compound is an enantiomer of (-)-guaia-6,9-diene, meaning both compounds share identical molecular structures but differ in their three-dimensional arrangement of atoms . The (+) prefix indicates the direction in which the compound rotates plane-polarized light, distinguishing it from its (-) counterpart.

Chemical Identifiers

Several chemical identifiers and alternative names have been documented for (+)-Guaia-6,9-diene:

-

Systematic alternatives include 1,4-dimethyl-7-propan-2-yl-1,2,3,3a,6,8a-hexahydroazulene and 7-isopropyl-1,4-dimethyl-1,2,3,3a,6,8a-hexahydroazulene

-

The compound features a bicyclic structure with specific stereochemistry at positions 1S, 2R, and 5S

Natural Occurrence

(+)-Guaia-6,9-diene has been identified in various plant species, contributing to their characteristic aromas and potentially playing roles in defense mechanisms.

Plant Sources

The compound has been detected in several plant species, including:

-

Dumortiera hirsuta, a liverwort species

-

Hesperocyparis macrocarpa (Monterey cypress)

-

Essential oils of Alpinia japonica

-

Grape berry exocarp, where it contributes to characteristic aromas

-

Pelargonium flowers, where Guaia-6,9-diene represents nearly 50% of identified volatile organic compounds (VOCs)

Concentration in Plant Materials

In certain Pelargonium species, Guaia-6,9-diene appears to be a dominant volatile compound. Studies have shown that it can represent almost 50% of the identified volatile organic compounds in these plants . This significant concentration suggests that the compound may play an important ecological role in these plant species.

Biosynthesis and Metabolic Pathways

The formation of (+)-Guaia-6,9-diene follows complex biosynthetic routes common to sesquiterpenes.

Primary Biosynthetic Pathways

The biosynthesis of guaia-6,9-diene involves two main metabolic pathways:

-

The mevalonate pathway, which operates primarily in the cytosol and is responsible for the synthesis of sesquiterpenes in many plant species

-

The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which operates in plastids and contributes to terpenoid production in plants

Biosynthetic Intermediates

Research into sesquiterpene biosynthesis has revealed several key intermediates:

-

Farnesyl pyrophosphate (FPP) serves as a crucial precursor in the formation of sesquiterpenes including guaia-6,9-diene

-

Germacrene D acts as an intermediate in the biosynthetic pathway, as demonstrated through deuterium labeling experiments

-

The mechanisms described for the formation of related compounds such as δ-selinene via germacrene C may also apply to guaia-6,9-diene formation

Biological Activities and Applications

Sesquiterpenes including guaia-6,9-diene exhibit various biological activities that make them relevant for potential therapeutic and agricultural applications.

Plant Defense Mechanisms

Sesquiterpenes like (+)-Guaia-6,9-diene play significant roles in plant defense mechanisms:

-

They contribute to ecological interactions between plants and their environment

-

Their presence in essential oils may help protect plants against herbivores and pathogens

-

The high concentration of Guaia-6,9-diene in certain plant species suggests a specialized role in plant defense or attraction mechanisms

Research Methodologies and Findings

Recent research has employed various analytical techniques to study (+)-Guaia-6,9-diene and related compounds.

Analytical Techniques

Several analytical methods have been used to identify and characterize (+)-Guaia-6,9-diene:

-

Gas chromatography-mass spectrometry (GC-MS) for identification and quantification in plant extracts

-

Nuclear magnetic resonance (NMR) spectroscopy for structural elucidation

-

Stable isotope labeling for tracing metabolic pathways leading to sesquiterpene production

Biosynthetic Studies

Studies focusing on biosynthetic pathways have provided valuable insights:

-

Deuterium labeling experiments have been employed to investigate the incorporation of precursors into the sesquiterpene structure

-

The exclusion of nerolidyl pyrophosphate (NPP) as an intermediate has been demonstrated through maximum incorporation of 8 deuterium atoms in sesquiterpene hydrocarbons

-

These findings support the formation of intermediates such as germacrene D in the biosynthetic pathway of guaianes

Comparative Analysis of Guaia-6,9-diene and Related Compounds

Understanding the relationship between (+)-Guaia-6,9-diene and structurally similar compounds provides valuable context for its chemical and biological significance.

Enantiomeric Relationship

The relationship between (+)-Guaia-6,9-diene and its enantiomer (-)-Guaia-6,9-diene is particularly significant:

-

While sharing identical molecular structures, these enantiomers differ in their three-dimensional arrangement of atoms

-

(-)-Guaia-6,9-diene has the IUPAC name (1R,3aS,8aS)-1,4-dimethyl-7-propan-2-yl-1,2,3,3a,6,8a-hexahydroazulene

-

The different spatial arrangements between these enantiomers may result in distinct biological activities and interactions with receptors

Relationship to Other Sesquiterpenes

(+)-Guaia-6,9-diene belongs to a broader family of guaiane-type sesquiterpenes, which share similar structural features but exhibit diverse biological properties . The biosynthetic relationships between these compounds provide insights into evolutionary adaptations in plants and potential applications in pharmaceutical development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume